4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound characterized by the presence of both morpholine and thiomorpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with morpholine to form an intermediate, which is then reacted with thiomorpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated and fluorinated phenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological applications are still under investigation, but its structural features suggest potential use as a ligand in biochemical assays or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties, including potential anti-inflammatory, antiviral, or anticancer activities. The presence of both morpholine and thiomorpholine rings may contribute to its interaction with biological targets.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-6-fluorophenyl)methyl]piperidine hydrochloride
- (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
Uniqueness
Compared to similar compounds, 4-[(2-Chloro-6-fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine stands out due to the presence of both morpholine and thiomorpholine rings. This dual-ring structure may confer unique chemical and biological properties, making it a versatile compound for various applications. The combination of chlorinated and fluorinated phenyl groups also enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O2S/c17-13-2-1-3-14(18)12(13)10-19-4-7-22-15(11-19)16(21)20-5-8-23-9-6-20/h1-3,15H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVHPCZITBUCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=C(C=CC=C2Cl)F)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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